2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
The synthesis of 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyclopropyl-1-methylimidazole with a pyridine derivative under acidic or basic conditions . Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to altered cellular responses .
Comparison with Similar Compounds
2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:
1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: This compound lacks the cyclopropyl group, which may result in different biological activities and chemical reactivity.
2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-b]pyridine: The position of the nitrogen atoms in the pyridine ring differs, leading to variations in their pharmacological profiles.
The unique structural features of this compound, such as the presence of the cyclopropyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2-cyclopropyl-1-methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C10H15N3/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7/h7,11H,2-6H2,1H3 |
InChI Key |
ZWXLRNFPZISWPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CNCC2)N=C1C3CC3 |
Origin of Product |
United States |
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